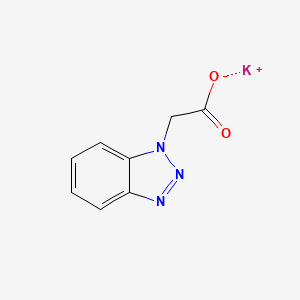

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate is a derivative of benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms .

Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . They are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers .Molecular Structure Analysis

The non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar . The dihedral angle formed between this plane and the benzotriazole ring is 79.12° .Chemical Reactions Analysis

Benzotriazole is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Physical And Chemical Properties Analysis

Benzotriazole is readily available in large quantities and is inexpensive . It is stable under a variety of conditions . Most of benzotriazole derivatives are characterized by a long shelf-life .Applications De Recherche Scientifique

Synthetic Utility of Benzotriazole Derivatives

The benzotriazole fragment in Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . This confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Preparation of Complex Structures

The benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . Their specific reactivity is discussed and illustrated with various examples ranging from methodology in organic chemistry to the total synthesis of complex structures .

Knoevenagel Condensations

2-(1H-Benzotriazol-1-yl)acetonitrile, a derivative of benzotriazole, is an active methylene reagent suitable for Knoevenagel condensations on electrophilic substrates .

Preparation of Nitrogen-Containing Heterocyclic Systems

Besides, 2-(1H-benzotriazol-1-yl)acetonitrile is an ambivalent carbonyl synthon and a versatile building block for the preparation of various nitrogen-containing heterocyclic systems .

5. Construction of Pharmacologically Important Heterocyclic Skeletons Benzotriazole methodology has grown to very high popularity, since benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . This methodology has been used in the synthesis of diverse pharmacologically important heterocyclic skeletons .

Synthesis of N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides

N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides were successfully prepared in high yields by coupling 2-aminobenzophenones with (benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole with ammonia and finally cyclization of the resulting monoacyl aminals using ammonium acetate .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Benzotriazole methodology has grown from an obscure level to very high popularity . It has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions .

Propriétés

IUPAC Name |

potassium;2-(benzotriazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.K/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUIQZWBRBBMDZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(but-2-ynoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2452253.png)

![3,4-diethoxy-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452254.png)

![N,N-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methyl]propane-1,3-diamine](/img/structure/B2452255.png)

![2-[(6-Chloro-2-phenyl-1-benzimidazolyl)oxy]acetic acid](/img/structure/B2452258.png)

![6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2452263.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B2452270.png)